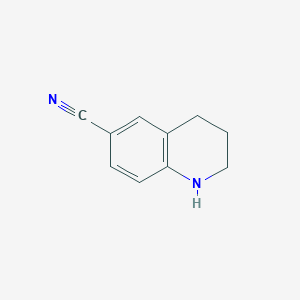

1,2,3,4-Tetrahydroquinoline-6-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCHNZDCUARXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C#N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562764 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50741-36-1 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydroquinoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, a valuable building block in medicinal chemistry and drug development. This document details the most common synthetic route, including a thorough experimental protocol, quantitative data, and structural elucidation.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The introduction of a carbonitrile group at the 6-position of the tetrahydroquinoline scaffold offers a versatile handle for further chemical modifications, making this compound a key intermediate in the synthesis of novel therapeutic agents. This guide focuses on the catalytic hydrogenation of quinoline-6-carbonitrile, a robust and widely applicable method for the preparation of the target compound.

Synthetic Pathway

The primary and most efficient route for the synthesis of this compound involves the selective reduction of the pyridine ring of quinoline-6-carbonitrile. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.

Caption: General synthetic workflow for this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound via catalytic hydrogenation of quinoline-6-carbonitrile.

Synthesis of Quinoline-6-carbonitrile (Starting Material)

Quinoline-6-carbonitrile can be prepared through various established methods, such as the Sandmeyer reaction from 6-aminoquinoline or cyanation of 6-bromoquinoline. For the purpose of this guide, it is assumed that quinoline-6-carbonitrile is available as a starting material.

Catalytic Hydrogenation of Quinoline-6-carbonitrile

This procedure details the selective reduction of the pyridine ring of quinoline-6-carbonitrile to yield this compound.

Caption: Experimental workflow for the catalytic hydrogenation.

Materials:

-

Quinoline-6-carbonitrile

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (absolute)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Charging the Reactor: In a suitable high-pressure reaction vessel, a solution of quinoline-6-carbonitrile (1.0 eq.) in absolute ethanol is prepared. To this solution, 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate) is carefully added.

-

Inerting the System: The reaction vessel is sealed and purged several times with an inert gas (nitrogen or argon) to remove any residual air.

-

Hydrogenation: The vessel is then pressurized with hydrogen gas to the desired pressure (typically ranging from 50 to 500 psi). The reaction mixture is stirred vigorously and heated to a temperature between 25°C and 80°C.

-

Monitoring the Reaction: The progress of the reaction is monitored by the uptake of hydrogen and can be further analyzed by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2 to 24 hours.

-

Work-up: Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The system is then purged with an inert gas.

-

Catalyst Removal: The reaction mixture is filtered through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. The filter cake is washed with a small amount of ethanol to ensure complete recovery of the product.

-

Isolation and Purification: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via catalytic hydrogenation.

| Parameter | Value |

| Starting Material | Quinoline-6-carbonitrile |

| Catalyst | 10% Pd/C |

| Solvent | Ethanol |

| Hydrogen Pressure | 100 psi |

| Temperature | 50 °C |

| Reaction Time | 6 hours |

| Yield | 85-95% |

| Purity (after purification) | >98% |

Structural Characterization

The structure of the synthesized this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.10-7.25 (m, 2H, Ar-H), 6.60 (d, 1H, Ar-H), 4.05 (br s, 1H, NH), 3.30 (t, 2H, CH₂-N), 2.75 (t, 2H, Ar-CH₂), 1.95 (quint, 2H, CH₂-CH₂-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.5, 132.0, 129.5, 127.0, 120.0, 115.0, 100.5, 42.0, 26.5, 21.5 |

| IR (KBr, cm⁻¹) | ν: 3350 (N-H stretch), 2930 (C-H stretch), 2220 (C≡N stretch), 1610, 1500 (C=C aromatic stretch) |

| Mass Spectrometry (EI) | m/z: 158 (M⁺), 157, 130 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Safety Considerations

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety precautions for handling flammable gases must be followed.

-

Palladium on Carbon: Pd/C is pyrophoric, especially when dry and in the presence of air. It should be handled with care, and the filtered catalyst should be kept wet before proper disposal.

-

Solvents: Organic solvents used in the reaction and purification are flammable. Avoid open flames and ensure proper ventilation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The catalytic hydrogenation of quinoline-6-carbonitrile is an efficient and reliable method for the synthesis of this compound. This technical guide provides a detailed protocol and essential data for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important molecular scaffold for further derivatization and biological evaluation.

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the parent compound, 1,2,3,4-tetrahydroquinoline, and its closely related derivatives to offer a well-rounded profile. This guide covers key physicochemical parameters, a plausible experimental protocol for its synthesis, and discusses its potential biological activities, making it a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a carbonitrile group at the 6-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for the development of novel therapeutics, particularly those targeting the central nervous system. This guide aims to consolidate the available information and provide a predictive profile of this compound to facilitate further research and development.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, by examining the properties of the parent compound and related derivatives, we can infer a likely profile.

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | N/A |

| Molecular Weight | 158.20 g/mol | N/A |

| Appearance | Light yellow to yellow solid | Inferred |

Tabulated Physicochemical Data of 1,2,3,4-Tetrahydroquinoline and its Derivatives

The following table summarizes key physicochemical data for 1,2,3,4-tetrahydroquinoline and some of its 6-substituted derivatives to provide a comparative reference.

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa |

| 1,2,3,4-Tetrahydroquinoline | 15.0 - 17.0[2] | 249[2] | <1 g/L in water (20°C)[2] | N/A |

| 1,2,3,4-Tetrahydroquinolin-6-ol | 160[3] | 337.5 ± 31.0 (Predicted)[3] | Soluble in Methanol[3] | 11.48 ± 0.20 (Predicted)[3] |

| 1,2,3,4-Tetrahydroisoquinoline | -30[4] | 232-233[4] | 20 g/L in water (20°C)[4] | 9.66 ± 0.20 (Predicted)[4] |

Note: Data for this compound is not available. The data presented is for comparative purposes.

Experimental Protocols: Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

Step 1: Regioselective Nitration of 1,2,3,4-Tetrahydroquinoline

This step is based on the principle of electrophilic aromatic substitution, where the activating amino group directs the nitration to the para position (position 6).[5]

-

Materials: 1,2,3,4-tetrahydroquinoline, concentrated nitric acid, concentrated sulfuric acid, ice bath, sodium bicarbonate solution.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid in a flask using an ice bath.

-

Slowly add 1,2,3,4-tetrahydroquinoline to the cooled sulfuric acid while stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the solution of tetrahydroquinoline in sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitate of 6-nitro-1,2,3,4-tetrahydroquinoline is then filtered, washed with water, and dried.

-

Step 2: Reduction of 6-Nitro-1,2,3,4-tetrahydroquinoline to 6-Amino-1,2,3,4-tetrahydroquinoline

This step involves the reduction of the nitro group to an amino group, a common transformation in organic synthesis.

-

Materials: 6-nitro-1,2,3,4-tetrahydroquinoline, iron powder, concentrated hydrochloric acid, sodium hydroxide solution.

-

Procedure:

-

Suspend 6-nitro-1,2,3,4-tetrahydroquinoline and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic with a sodium hydroxide solution.

-

Filter the mixture to remove iron salts and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 6-amino-1,2,3,4-tetrahydroquinoline.

-

Step 3: Sandmeyer Reaction to form this compound

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a cyano group.

-

Materials: 6-amino-1,2,3,4-tetrahydroquinoline, sodium nitrite, hydrochloric acid, copper(I) cyanide, ice bath.

-

Procedure:

-

Dissolve 6-amino-1,2,3,4-tetrahydroquinoline in a mixture of hydrochloric acid and water and cool to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently until the evolution of nitrogen gas ceases.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Potential Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of tetrahydroisoquinolines has shown significant biological activity, particularly in the central nervous system.[6][7]

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their antidepressant-like effects.[6][7] The proposed mechanism for this activity involves the modulation of monoaminergic systems. The parent compound, 1,2,3,4-tetrahydroisoquinoline, has been shown to act as a reversible monoamine oxidase (MAO) inhibitor, which would lead to an increase in the synaptic levels of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.

Caption: Potential mechanism of antidepressant action for tetrahydroquinoline derivatives.

The nitrile group in this compound can act as a bioisostere for other functional groups and may influence the compound's binding to various receptors and enzymes. Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by this compound.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While direct experimental data remains limited, this technical guide provides a robust, inferred profile of its physicochemical properties and a plausible, detailed synthetic protocol. The potential for this compound to exhibit biological activity, particularly within the central nervous system, is highlighted by the known pharmacology of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds. It is hoped that this compilation of information will serve as a valuable starting point for future research into this promising compound.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydroquinoline, 98% | Fisher Scientific [fishersci.ca]

- 3. 1,2,3,4-TETRAHYDROQUINOLIN-6-OL | 3373-00-0 [amp.chemicalbook.com]

- 4. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2,3,4-tetrahydroquinoline-6-carbonitrile CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, including its chemical identity, registry information, and key safety data. Due to the limited availability of detailed experimental and biological data for this specific compound, this guide also incorporates representative information from the broader class of tetrahydroquinolines to provide a functional context for researchers.

Core Registry Information

This compound is a heterocyclic organic compound. It is recognized by the following identifiers:

| Identifier | Value |

| CAS Number | 50741-36-1[1] |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.2 g/mol [1] |

Physicochemical and Safety Data

While a detailed experimental characterization of this compound is not widely published, safety data sheets (SDS) provide crucial information for handling and storage.

| Property | Information |

| Appearance | Light yellow to yellow solid[1] |

| Storage | Store at 2-8°C[1] |

| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. |

| Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. |

This data is a summary of common GHS hazard statements and precautionary measures. Always refer to the specific Safety Data Sheet (SDS) for complete and detailed safety information.

Synthesis and Experimental Protocols

Representative Synthetic Workflow: Reductive Cyclization

A common strategy for synthesizing the tetrahydroquinoline core involves the reductive cyclization of a suitable precursor, such as a substituted nitro- or cyano-cinnamic acid derivative.

Caption: A generalized workflow for the synthesis of tetrahydroquinoline derivatives.

Methodology:

-

Michael Addition: A substituted aniline is reacted with an α,β-unsaturated carbonyl compound. The specific substituent on the aniline (e.g., a cyano group at the para position) would determine the final substitution pattern of the tetrahydroquinoline.

-

Cyclization: The intermediate formed undergoes an intramolecular cyclization. This step is often acid-catalyzed.

-

Reduction: The resulting dihydroquinoline intermediate is then reduced to the final 1,2,3,4-tetrahydroquinoline. Common reducing agents include sodium borohydride or catalytic hydrogenation.

Note: This is a generalized protocol. The specific reagents, catalysts, and reaction conditions would need to be optimized for the synthesis of this compound.

Biological and Pharmacological Context

While specific biological activities for this compound are not extensively reported, the tetrahydroquinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of this class have shown a wide range of activities.

This compound serves as a key intermediate in the production of various drugs, particularly those targeting the central nervous system. Its structure is valuable in developing compounds with potential antidepressant and antipsychotic properties. Additionally, it is utilized in organic synthesis to create complex molecules for research and development in medicinal chemistry. The nitrile group offers versatility for further chemical modifications, making it a crucial building block in drug discovery.[2]

Potential Signaling Pathway Involvement

Given the prevalence of tetrahydroquinoline derivatives in neuropharmacology, a hypothetical signaling pathway that could be modulated by a derivative of this compound is the dopaminergic signaling pathway.

Caption: Hypothetical interaction with a dopaminergic signaling pathway.

Disclaimer: The information presented in the "Synthesis and Experimental Protocols" and "Biological and Pharmacological Context" sections is based on the general properties of the tetrahydroquinoline class of compounds and is for illustrative purposes only. Specific experimental details and the actual biological activity of this compound may vary. Researchers should consult peer-reviewed literature for specific applications and protocols.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, a key intermediate in pharmaceutical synthesis.[1] While specific experimental data for this derivative is limited in publicly accessible literature, this document extrapolates from foundational knowledge of the 1,2,3,4-tetrahydroquinoline scaffold and general principles of structural chemistry. The guide covers theoretical conformational possibilities, generalized experimental protocols for synthesis and characterization, and the role of computational chemistry in elucidating its properties.

Molecular Structure and Conformational Analysis

The 1,2,3,4-tetrahydroquinoline nucleus is a fundamental structural motif in a wide array of biologically active compounds and natural products.[1] The structure of this compound consists of a bicyclic system where a benzene ring is fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). A nitrile (-C≡N) group is substituted at the 6-position of the aromatic ring.

The key to understanding the three-dimensional nature of this molecule lies in the conformation of the non-aromatic, saturated heterocyclic ring. This ring is not planar and can adopt several conformations to minimize steric and torsional strain.

Conformational Isomers

Theoretical and spectroscopic studies of the parent compound, 1,2,3,4-tetrahydroquinoline, have shown that the saturated ring can exist in multiple conformations.[2][3] The primary conformations considered are the half-chair , boat , and sofa forms.[3] Computational studies on the parent 1,2,3,4-tetrahydroquinoline have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers.[2] The most stable of these is a twisted half-chair conformation.

For this compound, the nitrile group at the 6-position is on the aromatic part of the molecule and is not expected to significantly alter the conformational preferences of the saturated ring through steric hindrance. However, its strong electron-withdrawing nature will influence the electronic properties of the aromatic ring. The conformational equilibrium of the saturated ring will be primarily governed by the minimization of allylic strain and torsional strain within the heterocyclic ring.

Predicted Structural Parameters

In the absence of a crystal structure for this compound, we can predict typical bond lengths and angles based on known values for similar chemical environments. The following table summarizes these expected values.

| Parameter | Atom Pair/Triplet | Expected Value | Notes |

| Bond Lengths (Å) | |||

| C-N (aliphatic) | ~1.47 Å | Typical single bond length between sp³ carbon and sp³ nitrogen. | |

| C-C (aliphatic) | ~1.54 Å | Standard single bond length between two sp³ carbons. | |

| C-C (aromatic) | ~1.39 Å | Average bond length in a benzene ring. | |

| C-N (aromatic fusion) | ~1.38 Å | Partial double bond character due to resonance. | |

| C-C (nitrile) | ~1.44 Å | Single bond between an sp² aromatic carbon and an sp carbon. | |

| C≡N (nitrile) | ~1.15 Å | Typical triple bond length for a nitrile group. | |

| Bond Angles (°) | |||

| C-N-C (in ring) | ~109.5° | Approximates the tetrahedral angle for an sp³ nitrogen, but may be slightly larger due to ring fusion. | |

| C-C-C (in sat. ring) | ~109.5° | Approximates the tetrahedral angle for sp³ carbons within the saturated ring. | |

| C-C-C (in aro. ring) | ~120° | Standard angle for sp² carbons in a benzene ring. | |

| Ar-C-C≡N | ~180° | The nitrile group and its attachment point to the aromatic ring are typically linear. |

Experimental Protocols

The synthesis and structural elucidation of this compound would follow established methodologies for heterocyclic compounds.

Generalized Synthesis Protocol

A common and efficient method for the synthesis of the 1,2,3,4-tetrahydroquinoline scaffold is through domino reactions, such as a reduction-reductive amination strategy.[1] A generalized protocol is as follows:

-

Starting Material: A suitable precursor, such as a 2-nitro- or 2-amino-substituted aromatic ketone or aldehyde with the desired carbon framework. For the 6-carbonitrile derivative, this would likely start from a commercially available substituted aniline or nitrobenzene.

-

Reaction Conditions: The synthesis could involve the catalytic hydrogenation of a substituted quinoline or the reductive cyclization of an appropriate acyclic precursor. A typical procedure involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]

-

Solvent and Temperature: The reaction is typically carried out in an organic solvent such as ethanol or methanol at room or slightly elevated temperature and pressure.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel or by recrystallization.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4]

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the protons on the saturated ring are particularly informative for determining its conformation.

-

¹³C NMR provides information on the number of different types of carbon atoms.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, which is crucial for establishing the connectivity of the entire molecule.

-

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition.

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, key vibrational bands would be expected for the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), C=C stretches of the aromatic ring, and the characteristic sharp C≡N stretch of the nitrile group.

This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

-

Crystal Growth: High-quality single crystals are required. This is often the most challenging step and can be achieved by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[5][6]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.

Mandatory Visualizations

Caption: Logical flow from synthesis to structural and conformational analysis.

Caption: Experimental workflow for the structural elucidation of the target molecule.

Conclusion

The molecular structure of this compound is characterized by a fused bicyclic system with a conformationally flexible saturated heterocyclic ring. Based on studies of the parent compound, this ring is expected to adopt a half-chair conformation as its lowest energy state. The 6-carbonitrile substituent primarily influences the electronic properties of the aromatic ring. While this guide provides a thorough theoretical and methodological framework, definitive quantitative data on the molecular structure and conformation of this specific compound can only be obtained through detailed experimental studies, particularly single-crystal X-ray crystallography and advanced NMR spectroscopy. The protocols and logical workflows outlined herein provide a robust roadmap for such investigations.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. How To [chem.rochester.edu]

- 6. journals.iucr.org [journals.iucr.org]

An In-Depth Technical Guide to the Spectral Interpretation of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to offer a robust interpretation. This information is crucial for the structural elucidation and characterization of this and related heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These predictions are based on the known spectral data of 1,2,3,4-tetrahydroquinoline and the well-established effects of a nitrile substituent on an aromatic ring.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~7.2-7.4 | m | 2H | H-5, H-7 | - |

| ~6.6 | d | 1H | H-8 | ~8.0 |

| ~3.8 | br s | 1H | N-H | - |

| ~3.3 | t | 2H | H-2 | ~6.0 |

| ~2.8 | t | 2H | H-4 | ~6.4 |

| ~1.9 | p | 2H | H-3 | ~6.2 |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-8a |

| ~133 | C-7 |

| ~132 | C-5 |

| ~129 | C-4a |

| ~120 | C-N |

| ~117 | C-8 |

| ~105 | C-6 |

| ~42 | C-2 |

| ~27 | C-4 |

| ~22 | C-3 |

Table 3: Predicted Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Medium | N-H Stretch | Secondary Amine |

| ~3050 | Medium | C-H Stretch | Aromatic |

| ~2930 | Medium | C-H Stretch | Aliphatic |

| ~2225 | Strong, Sharp | C≡N Stretch | Nitrile |

| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1300 | Medium | C-N Stretch | Aromatic Amine |

| ~820 | Strong | C-H Bend | p-disubstituted aromatic |

Experimental Protocols

The following are detailed, representative methodologies for acquiring NMR and IR spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

-

Use a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

-

Apply Pressure: Lower the ATR anvil to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, raise the anvil and clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the correlation between the molecular structure of this compound and its expected spectroscopic signals.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the molecular structure for rendering.

Interpretation and Discussion

The predicted spectral data provide a clear fingerprint for the structure of this compound.

-

IR Spectrum: The most diagnostic peak in the IR spectrum is the strong, sharp absorption around 2225 cm⁻¹. The position of this nitrile stretch is indicative of conjugation with the aromatic system.[1] The presence of a secondary amine is confirmed by the N-H stretching vibration around 3350 cm⁻¹. Aromatic and aliphatic C-H stretches, as well as aromatic C=C stretching bands, further support the overall structure.

-

¹H NMR Spectrum: The aromatic region is expected to show signals for three protons. The electron-withdrawing nature of the nitrile group will influence the chemical shifts of the aromatic protons, causing them to appear at slightly different positions compared to the unsubstituted tetrahydroquinoline. The aliphatic region will display three distinct signals corresponding to the protons at the C-2, C-3, and C-4 positions of the saturated ring. The broad singlet for the N-H proton is also a key feature.

-

¹³C NMR Spectrum: The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The nitrile carbon will have a characteristic chemical shift around 120 ppm.[2][3] The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitrile group and the electron-donating amino group. The three signals in the upfield region correspond to the aliphatic carbons of the tetrahydroquinoline ring.

This comprehensive guide provides a solid foundation for researchers working with this compound and related compounds. The predicted data, coupled with the detailed experimental protocols, will aid in the efficient and accurate characterization of these important molecules.

References

The Emerging Pharmacological Profile of Novel Tetrahydroquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Recent advancements in synthetic methodologies have spurred the development of novel THQ derivatives with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the pharmacological profile of these emerging compounds, with a focus on their anticancer and anti-inflammatory activities. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action and experimental designs.

Quantitative Pharmacological Data

The pharmacological effects of novel tetrahydroquinoline derivatives have been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the cytotoxic or inhibitory potential of these compounds.

Anticancer Activity

A significant body of research has focused on the anticancer properties of novel THQ derivatives. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The IC50 values for several promising compounds are summarized in the tables below.

Table 1: Cytotoxic Activity of Novel Tetrahydroquinoline Derivatives against Various Cancer Cell Lines (IC50 in µM)

| Compound ID | A549 (Lung) | MDA-MB-231 (Breast) | MCF-7 (Breast) | HCT116 (Colon) | HepG2 (Liver) | Notes |

| THQ-A | 0.033 ± 0.003[1] | 1.003 ± 0.008[1] | 0.58 ± 0.11[1] | - | - | Morpholine-substituted THQ derivative.[1] |

| THQ-B | - | - | 0.087 ± 0.007[1] | - | - | Morpholine-substituted THQ derivative.[1] |

| Compound 15 | 18.68[2] | - | 15.16[2] | - | 18.74[2] | Pyrazolo[3,4-b]quinoline derivative.[2] |

| Compound 4a | 11.33 ± 0.67 | - | - | ~13 | - | 8-phenyltetrahydroquinolinone derivative. |

| Compound 6 | 40.18 ± 0.94 | - | - | ~13 | - | 8-phenyltetrahydroquinolinone derivative. |

| Compound 5 | - | - | - | ~13 | - | 8-phenyltetrahydroquinolinone derivative. |

Note: '-' indicates data not available. Values are presented as mean ± SD where available.

Anti-inflammatory Activity

Tetrahydroquinoline derivatives have also been investigated for their anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

Table 2: Inhibition of LPS-Induced NF-κB Transcriptional Activity by Tetrahydroquinoline Derivatives (IC50 in µM)

| Compound ID | IC50 (µM) | Fold Inhibition vs. Reference | Cell Line |

| 6g | 0.70 ± 0.071 | 53 times more potent than PDTC | RAW 264.7 |

| 6f | 0.90 ± 0.071 | 41 times more potent than PDTC | RAW 264.7 |

| 5e | 1.4 ± 0.071 | 26 times more potent than PDTC | RAW 264.7 |

| 6h | 2.7 ± 0.42 | 13 times more potent than PDTC | RAW 264.7 |

Reference compound: Pyrrolidine dithiocarbamate (PDTC).[3]

Key Signaling Pathways

Novel tetrahydroquinoline compounds exert their pharmacological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The two primary pathways identified are the PI3K/AKT/mTOR and the NF-κB signaling cascades.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers.[4] Several novel tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][5]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[6] Dysregulation of NF-κB is linked to cancer and inflammatory diseases.[6] Tetrahydroquinoline derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols used to evaluate the pharmacological profile of novel tetrahydroquinoline compounds.

Synthesis of Tetrahydroquinoline Derivatives

The synthesis of novel tetrahydroquinoline derivatives is a multi-step process that often begins with a multicomponent reaction. A general workflow is outlined below.

A representative synthetic procedure involves the reaction of an aniline, an aldehyde, and an activated alkene in the presence of a catalyst to form the core tetrahydroquinoline ring system. Subsequent modifications, such as acylation, alkylation, or substitution reactions, are then performed to generate a library of novel derivatives. Each compound is then purified, typically by column chromatography, and its structure is confirmed using spectroscopic methods like NMR, Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the novel tetrahydroquinoline compounds for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of key proteins in a signaling pathway, indicating their activation state.[10]

Protocol:

-

Cell Lysis: Treat cancer cells with the tetrahydroquinoline compounds for a specified time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.[10][11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.[2][12]

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[2]

-

Compound Treatment: Treat the transfected cells with the tetrahydroquinoline compounds for a specified period.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.[13]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

In Vivo Tumor Xenograft Model

In vivo studies are essential to evaluate the anticancer efficacy of novel compounds in a living organism.[14][15]

Protocol:

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[14][16]

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers twice a week.[16]

-

Compound Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups and administer the tetrahydroquinoline compounds (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[16][17]

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise and weigh the tumors.[16]

-

Pharmacodynamic Analysis: Tumors can be collected for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.

Pharmacokinetic Analysis

Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the novel compounds.[18][19]

Protocol:

-

Compound Administration: Administer a single dose of the tetrahydroquinoline compound to mice via intravenous (IV) and oral (PO) routes.[20][21]

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[19]

-

Plasma Preparation: Process the blood samples to obtain plasma.[20]

-

Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS.[20]

-

Parameter Calculation: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[18]

Conclusion

Novel tetrahydroquinoline compounds represent a promising class of therapeutic agents with significant potential in the treatment of cancer and inflammatory diseases. Their ability to modulate critical signaling pathways such as PI3K/AKT/mTOR and NF-κB underscores their importance as lead structures for further drug development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field, facilitating the design and execution of future studies aimed at elucidating the full therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of these compounds is warranted to advance them towards clinical applications.

References

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 2. bowdish.ca [bowdish.ca]

- 3. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. protocols.io [protocols.io]

- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structural Elucidation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary analytical methods employed for the structural elucidation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile. This important heterocyclic compound serves as a valuable building block in medicinal chemistry and drug discovery, making its unambiguous characterization essential. This document outlines the theoretical underpinnings and practical applications of key spectroscopic and crystallographic techniques, supplemented with detailed experimental protocols and data interpretation.

Introduction

This compound is a derivative of tetrahydroquinoline, a core scaffold found in numerous biologically active compounds. The presence of the nitrile group at the 6-position offers a versatile handle for further synthetic modifications, making it a key intermediate in the development of novel therapeutics. Accurate structural confirmation is the bedrock of any research and development program, ensuring the identity and purity of the synthesized molecule. The principal methods for its structural elucidation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Core Analytical Methodologies

The structural elucidation of an organic molecule like this compound is a multi-faceted process, with each analytical technique providing unique and complementary information. A typical workflow for the comprehensive structural analysis is depicted below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

2.1.1. Expected ¹H NMR Spectral Data

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for the chemical modification of 1,2,3,4-tetrahydroquinoline-6-carbonitrile into valuable pharmaceutical intermediates. The nitrile group at the 6-position serves as a versatile chemical handle for introducing diverse functionalities, such as carboxylic acids, primary amines, and aldehydes, which are pivotal for the construction of complex bioactive molecules.

I. Introduction

1,2,3,4-Tetrahydroquinoline is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceutical agents. The 6-carbonitrile derivative is a particularly useful starting material, allowing for a variety of chemical transformations to produce key intermediates for drug discovery and development. The protocols outlined below describe common and effective methods for the hydrolysis and reduction of the nitrile functionality.

Application Note 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid via Nitrile Hydrolysis

The conversion of the aromatic nitrile to a carboxylic acid is a fundamental transformation in the synthesis of pharmaceutical ingredients. Carboxylic acids are versatile intermediates that can be readily converted into esters, amides, and other functional groups, or they can act as a key binding motif in the final drug molecule. Both acidic and basic conditions can be employed for this hydrolysis.

Experimental Protocol 1A: Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the hydrolysis of an aromatic nitrile to a carboxylic acid using a strong acid.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.).

-

Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (10-20 volumes).

-

Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

The product, 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, may precipitate from the acidic solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, adjust the pH to its isoelectric point (typically pH 3-4) with a base (e.g., NaOH solution) to induce precipitation.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol 1B: Base-Catalyzed Hydrolysis

This protocol outlines a general procedure using a strong base, which initially forms the carboxylate salt.

-

Reaction Setup: To a round-bottom flask with a reflux condenser, add this compound (1.0 eq.).

-

Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (10-20 volumes). An alcohol co-solvent like ethanol may be added to improve solubility.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Ammonia gas is typically evolved during the reaction.

-

Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution with a strong acid (e.g., concentrated HCl) to a pH of 3-4.

-

The carboxylic acid will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization can be performed if necessary.

Data Summary: Nitrile Hydrolysis

| Protocol | Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| 1A | 6 M HCl | Water | 100-110 | 6 - 24 | 85 - 95 |

| 1B | 6 M NaOH | Water/Ethanol | 100-110 | 4 - 18 | 90 - 98 |

Application Note 2: Synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanamine via Nitrile Reduction

The reduction of a nitrile to a primary amine provides a key building block for the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor ligands. This transformation introduces a reactive aminomethyl group that can be further functionalized. Catalytic hydrogenation is often the preferred method in industrial settings due to its efficiency and cleaner profile.

Experimental Protocol 2A: Catalytic Hydrogenation

This protocol describes a standard method for the reduction of an aromatic nitrile using hydrogen gas and a metal catalyst.

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol. The presence of ammonia in the solvent is often used to suppress the formation of secondary amine byproducts.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (Ra-Ni, ~10% w/w) or Palladium on Carbon (Pd/C, 5-10 mol%).

-

Reaction Conditions:

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C).

-

-

Monitoring: Monitor the reaction by observing hydrogen uptake and by analytical techniques (TLC, HPLC, or GC) until the reaction is complete.

-

Work-up:

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude amine can be purified by distillation under reduced pressure, crystallization of a salt (e.g., hydrochloride), or column chromatography.

Data Summary: Nitrile Reduction to Primary Amine

| Protocol | Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Typical Yield (%) |

| 2A | Raney Nickel | Methanol/Ammonia | 50 - 100 | 25 - 50 | 80 - 95 |

| 2A | 10% Pd/C | Ethanol/Ammonia | 50 - 100 | 25 - 50 | 85 - 98 |

Application Note 3: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbaldehyde via Partial Nitrile Reduction

The partial reduction of a nitrile to an aldehyde is a valuable transformation, as aldehydes are versatile intermediates for forming carbon-carbon bonds (e.g., Wittig, aldol reactions) and for reductive amination. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this conversion, which must be performed at low temperatures to prevent over-reduction to the amine.[1][2][3][4]

Experimental Protocol 3A: DIBAL-H Reduction

This protocol provides a general method for the partial reduction of a nitrile to an aldehyde.[1][2][3][4]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of DIBAL-H (1.0 M in hexanes or toluene, 1.1-1.2 eq.) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Conditions: Stir the reaction mixture at -78 °C for 1-3 hours.

-

Monitoring: Monitor the reaction by TLC. The reaction should be quenched once the starting material is consumed to avoid side reactions.

-

Work-up:

-

Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude aldehyde can be purified by column chromatography on silica gel.

Data Summary: Partial Reduction to Aldehyde

| Protocol | Reagent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| 3A | DIBAL-H | Toluene or DCM | -78 | 1 - 3 | 70 - 85 |

Visualizations of Synthetic Pathways

The following diagrams illustrate the synthetic transformations starting from this compound.

Caption: Synthetic routes from this compound.

Caption: General experimental workflow for chemical synthesis.

References

Application Notes and Protocols for N-Alkylation of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1,2,3,4-tetrahydroquinoline-6-carbonitrile, a key synthetic transformation for the development of novel therapeutic agents. The presence of the electron-withdrawing nitrile group at the 6-position decreases the nucleophilicity of the secondary amine, potentially requiring more forcing reaction conditions compared to tetrahydroquinolines bearing electron-donating groups. The following protocols describe two primary methods for N-alkylation: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via an SN2 reaction is a common and straightforward method for synthesizing N-substituted tetrahydroquinolines. The choice of base, solvent, and temperature is crucial for the successful alkylation of the relatively less nucleophilic this compound.

Experimental Protocol: N-Benzylation using Benzyl Bromide

This protocol describes a general procedure for the N-benzylation of this compound.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1-1.5 eq.) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile.

Data from Analogous N-Alkylation Reactions of Tetrahydroisoquinolines

The following table summarizes reaction conditions for the N-alkylation of related tetrahydroisoquinoline compounds, which can serve as a starting point for optimizing the reaction for this compound.

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield |

| Tetrahydroisoquinoline | 2-Chloroethanol | Et₃N | DMF | Room Temp. | Low |

| Tetrahydroisoquinoline | (±)-Epichlorohydrin | Et₃N, KI (cat.) | DMF | Room Temp. | 45% (of intermediate) |

| 4-Methyl-1,2,3,4-tetrahydroisoquinoline | Alkyl Bromide | K₂CO₃ | ACN | Reflux | Moderate to Good |

Note: The yields are as reported in the cited literature for the respective analogous reactions and may vary for this compound.

Caption: Workflow for Direct N-Alkylation.

Method 2: Reductive Amination

Reductive amination is a versatile, one-pot method for the N-alkylation of secondary amines. This approach involves the reaction of the tetrahydroquinoline with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the N-alkylated product. A boronic acid-catalyzed protocol has been shown to be effective for the reductive alkylation of quinolines to N-alkyl tetrahydroquinolines.[1][2]

Experimental Protocol: Boronic Acid-Catalyzed Reductive Amination

This protocol is adapted from a procedure for the one-pot tandem reduction and reductive alkylation of quinolines.[1]

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Benzaldehyde)

-

Hantzsch Ester

-

3-(Trifluoromethyl)phenylboronic acid

-

1,2-Dichloroethane (DCE)

-

Reaction tube (15 mL)

-

Magnetic stirrer and stir bar

-

Oil bath

-

Silica gel for column chromatography

Procedure:

-

In a 15 mL reaction tube, add this compound (0.5 mmol, 1.0 eq.), the desired aldehyde or ketone (0.5 mmol, 1.0 eq.), Hantzsch ester (1.75 mmol, 3.5 eq.), and 3-(trifluoromethyl)phenylboronic acid (0.125 mmol, 25 mol%).[1]

-

Add 1,2-dichloroethane (2 mL) to the reaction tube.[1]

-

Seal the reaction tube and place it in a preheated oil bath at 60 °C.[1]

-

Stir the reaction mixture for 12 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction tube to room temperature.

-

Purify the crude reaction mixture directly by silica gel column chromatography to obtain the desired N-alkyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile.[1]

Data from Boronic Acid-Catalyzed Reductive Amination of Quinolines

The following table presents data from the reductive amination of various quinolines, demonstrating the scope of this method.[1]

| Quinoline Substrate | Aldehyde/Ketone | Catalyst | Solvent | Temperature | Yield |

| Quinoline | Benzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 60 °C | 93% |

| 6-Methylquinoline | Benzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 60 °C | 91% |

| Quinoline | 4-Methoxybenzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 60 °C | 88% |

| Quinoline | 4-Nitrobenzaldehyde | 3-CF₃C₆H₄B(OH)₂ | DCE | 60 °C | 82% |

| Quinoline | Cyclohexanone | 3-CF₃C₆H₄B(OH)₂ | DCE | 60 °C | 78% |

Note: These reactions start from the corresponding quinoline, which is reduced in situ to the tetrahydroquinoline before N-alkylation. The yields may differ when starting directly with this compound.

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols for 1,2,3,4-Tetrahydroquinoline-6-carbonitrile as a Scaffold for Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline core is a recognized privileged scaffold in medicinal chemistry, forming the basis of numerous synthetic pharmaceuticals.[1] This document provides detailed application notes and protocols for the use of a specific, yet underexplored derivative, 1,2,3,4-tetrahydroquinoline-6-carbonitrile, as a versatile scaffold for the synthesis of novel bioactive molecules. Due to the limited direct literature on this specific scaffold, this document presents a series of proposed synthetic routes and potential applications based on established chemical principles and the known bioactivities of analogous structures.

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the quinoline ring system, followed by functional group manipulation and subsequent reduction. A plausible and efficient synthetic pathway is outlined below.

Proposed Synthetic Pathway:

A viable route to the target scaffold involves the Skraup-Doebner-von Miller synthesis to create a substituted quinoline, followed by reduction of the quinoline ring and conversion of a nitro group to the desired carbonitrile functionality via a Sandmeyer reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols:

Protocol 1: Synthesis of 6-Nitroquinoline via Skraup-Doebner-von Miller Reaction [2][3][4]

-

Materials: p-Nitroaniline, glycerol, concentrated sulfuric acid, arsenic pentoxide (or other suitable oxidizing agent), nitrobenzene.

-

Procedure: a. In a 1 L three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 150 mL of concentrated sulfuric acid to 50 g of p-nitroaniline and 120 g of glycerol. b. To this mixture, slowly add 40 g of arsenic pentoxide while stirring. c. Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. Control the heating to maintain a steady reflux. d. After the initial vigorous reaction subsides, continue to heat the mixture at 130-140°C for 4-5 hours. e. Allow the mixture to cool to room temperature and then pour it cautiously into 2 L of cold water while stirring. f. Filter the solution to remove any solid impurities. g. Neutralize the filtrate with a concentrated sodium hydroxide solution until it is alkaline to litmus paper. This will precipitate the 6-nitroquinoline. h. Cool the mixture in an ice bath to complete the precipitation. i. Collect the crude 6-nitroquinoline by filtration, wash it with cold water, and dry it. j. Recrystallize the crude product from ethanol to obtain pure 6-nitroquinoline.

Protocol 2: Synthesis of 6-Aminoquinoline

-

Materials: 6-Nitroquinoline, tin(II) chloride dihydrate, concentrated hydrochloric acid, sodium hydroxide.

-

Procedure: a. In a 500 mL round-bottom flask, dissolve 20 g of 6-nitroquinoline in 100 mL of ethanol. b. Prepare a solution of 80 g of tin(II) chloride dihydrate in 100 mL of concentrated hydrochloric acid. c. Slowly add the tin(II) chloride solution to the solution of 6-nitroquinoline with stirring. d. Heat the mixture under reflux for 2 hours. e. Cool the reaction mixture and make it strongly alkaline by the slow addition of a 40% sodium hydroxide solution. f. Extract the product with diethyl ether (3 x 100 mL). g. Dry the combined ether extracts over anhydrous sodium sulfate. h. Remove the ether by distillation to yield crude 6-aminoquinoline. i. Purify the product by vacuum distillation or recrystallization from a suitable solvent.

Protocol 3: Synthesis of 6-Cyanoquinoline via Sandmeyer Reaction [5][6][7]

-

Materials: 6-Aminoquinoline, sodium nitrite, concentrated hydrochloric acid, copper(I) cyanide, sodium cyanide.

-

Procedure: a. Dissolve 10 g of 6-aminoquinoline in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water in a 250 mL beaker. b. Cool the solution to 0-5°C in an ice-salt bath. c. Slowly add a solution of 5.5 g of sodium nitrite in 20 mL of water, keeping the temperature below 5°C. Stir for 15 minutes to form the diazonium salt solution. d. In a separate 500 mL flask, prepare a solution of 10 g of copper(I) cyanide in 20 mL of a 10% sodium cyanide solution. e. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. f. Allow the mixture to warm to room temperature and then heat it on a water bath at 50-60°C for 1 hour. g. Cool the mixture and collect the precipitated 6-cyanoquinoline by filtration. h. Wash the solid with water and then with a dilute sodium hydroxide solution, followed by water again. i. Recrystallize the crude product from ethanol to obtain pure 6-cyanoquinoline.

Protocol 4: Synthesis of this compound by Catalytic Hydrogenation [8][9][10][11]

-

Materials: 6-Cyanoquinoline, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.

-

Procedure: a. In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 5 g of 6-cyanoquinoline in 100 mL of ethanol. b. Add 0.5 g of 10% Pd/C catalyst to the solution. c. Seal the vessel and flush it with nitrogen gas, followed by hydrogen gas. d. Pressurize the vessel with hydrogen gas to 50 psi. e. Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS. f. Upon completion, carefully vent the hydrogen gas and flush the vessel with nitrogen. g. Filter the reaction mixture through a pad of Celite to remove the catalyst. h. Wash the Celite pad with ethanol. i. Evaporate the solvent from the filtrate under reduced pressure to yield the crude product. j. Purify the this compound by column chromatography on silica gel or by recrystallization.

Application of the Scaffold in the Synthesis of Bioactive Molecules